molecular formula C10H14N2O2 B12926885 Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate CAS No. 832090-49-0

Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate

Cat. No.: B12926885
CAS No.: 832090-49-0
M. Wt: 194.23 g/mol
InChI Key: QUTCCFHUMATBDF-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H14N2O2. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of ethyl acetoacetate with guanidine in the presence of a base, followed by esterification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring .

Scientific Research Applications

Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antiviral effects .

Comparison with Similar Compounds

  • Methyl 2,4-dimethyl-6-ethylpyrimidine-5-carboxylate
  • 5-Pyrimidinecarboxylic acid, 4-ethyl-2,6-dimethyl-, methyl ester

Comparison: Methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure can lead to different chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the ethyl group at position 4 and the methyl groups at positions 2 and 6 can influence its interaction with biological targets and its overall stability .

Properties

CAS No.

832090-49-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 4-ethyl-2,6-dimethylpyrimidine-5-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-5-8-9(10(13)14-4)6(2)11-7(3)12-8/h5H2,1-4H3

InChI Key

QUTCCFHUMATBDF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC(=C1C(=O)OC)C)C

Origin of Product

United States

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